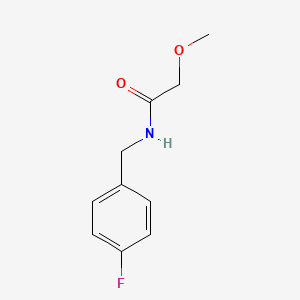

N-(4-fluorobenzyl)-2-methoxyacetamide

Description

N-(4-Fluorobenzyl)-2-methoxyacetamide is a fluorinated acetamide derivative characterized by a 4-fluorobenzyl group attached to the nitrogen of a 2-methoxy-substituted acetamide backbone. This compound is of interest in medicinal and agrochemical research due to the pharmacophoric properties imparted by the fluorine atom (electron-withdrawing effects) and the methoxy group (polarity modulation). Its synthesis typically involves coupling 4-fluorobenzylamine with 2-methoxyacetyl chloride under anhydrous conditions, followed by purification via recrystallization .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-14-7-10(13)12-6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVSAXILJSAQOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of N-(4-fluorobenzyl)-2-methoxyacetamide with related compounds:

*LogP values estimated using fragment-based methods.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorobenzyl group enhances lipophilicity (↑LogP) compared to non-fluorinated analogs. Methoxy groups (e.g., in the target compound) reduce LogP slightly compared to chloro or trifluoromethyl substituents .

- Thermal Stability : Flufenacet’s higher melting point (75°C) suggests enhanced crystallinity due to its rigid thiadiazolyl group .

Enzyme Inhibition

- PDE4 Inhibition: Analogs like GW842470X (IC₅₀ = 9.7 nM for PDE4) highlight the role of fluorobenzyl groups in enhancing binding affinity to phosphodiesterase enzymes .

- Antiviral Activity : Fluorobenzyl acetamides, such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide, exhibit inhibitory activity against SARS-CoV-2, suggesting structural motifs relevant to viral protease binding .

Agrochemical Use

Flufenacet’s efficacy as a herbicide underscores the importance of fluorinated acetamides in disrupting plant lipid synthesis . The target compound’s methoxy group may reduce environmental persistence compared to trifluoromethyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.